BenchChemオンラインストアへようこそ!

2-Cyano-N-(3,4-dihydroxybenzyl)acetamide

Epigenetics HDAC Inhibition Isoform Selectivity

2-Cyano-N-(3,4-dihydroxybenzyl)acetamide (CAS 368836-69-5), also referred to as N-(cyanoacetyl)-3,4-dihydroxybenzylamide, is a small-molecule α-cyanoacetamide derivative that incorporates a catechol (3,4-dihydroxybenzyl) moiety. It belongs to the functional class of histone deacetylase (HDAC) ligands and is distinguished from its tyrphostin-like analogs by a saturated benzyl-amide linkage in place of a benzylidene-acrylamide system.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B13834973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNC(=O)CC#N)O)O
InChIInChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15)
InChIKeyOAOUSJOWNNRWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(3,4-dihydroxybenzyl)acetamide: A Selective HDAC4 Scaffold for Targeted Epigenetic and Cytoprotective Research


2-Cyano-N-(3,4-dihydroxybenzyl)acetamide (CAS 368836-69-5), also referred to as N-(cyanoacetyl)-3,4-dihydroxybenzylamide, is a small-molecule α-cyanoacetamide derivative that incorporates a catechol (3,4-dihydroxybenzyl) moiety [1]. It belongs to the functional class of histone deacetylase (HDAC) ligands and is distinguished from its tyrphostin-like analogs by a saturated benzyl-amide linkage in place of a benzylidene-acrylamide system [2]. Publicly curated bioactivity data demonstrate its measurable, albeit modest, inhibitory interaction with HDAC4 (IC50 = 5,000 nM), while showing no significant inhibition of HDAC3 (IC50 > 10,000 nM) or HDAC6 (IC50 > 10,000 nM) in the same assay platform [1]. This isoform-discriminatory profile, coupled with its accessible synthetic handle for further derivatization, positions the compound as a synthetically tractable starting point for developing isoform-selective HDAC probes.

Why Generic Tyrphostin Analogs Cannot Replicate the Selectivity Profile of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide


Procurement based solely on the 'catechol-cyanoacetamide' substructure is misleading because the compound's pharmacological fingerprint is exquisitely sensitive to the oxidation and hybridization state of the linker between the amide nitrogen and the phenyl ring. The target compound is the saturated benzyl derivative, whereas the well-known tyrphostin family (e.g., AG 490, AG 494) features an α,β-unsaturated benzylidene-acrylamide [1]. This unsaturation creates a planar, conjugated Michael acceptor system essential for potent kinase inhibition (e.g., EGFR, JAK2) [1]. Reduction to the benzyl analog abolishes this Michael acceptor character, fundamentally shifting biological activity away from kinase inhibition toward weak, but detectable, HDAC4 interaction [2]. Substituting with any acrylamide-based tyrphostin will therefore produce a completely different and misleading biological readout, making exact structural specification critical for reproducible results in epigenetic target engagement studies.

Quantitative Differentiation of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide: HDAC Isoform Selectivity vs. Pan-Inhibitors and Structural Analogs


HDAC4 vs. HDAC3/HDAC6 Isoform Selectivity Profile

The target compound demonstrates a differentiated selectivity window within the Class IIa HDAC family. In a recombinant human HDAC panel using a microfluidic mobility shift assay, it inhibits HDAC4 with an IC50 of 5,000 nM, while exhibiting no meaningful inhibition of HDAC3 or HDAC6 up to 10,000 nM [1]. This contrasts sharply with the benchmark pan-HDAC inhibitor Vorinostat (SAHA), which potently inhibits HDAC4 (IC50 ~21 nM), HDAC3 (IC50 ~16 nM), and HDAC6 (IC50 ~12 nM) with little isoform discrimination [2].

Epigenetics HDAC Inhibition Isoform Selectivity

Kinase Inhibition Liability: Loss of EGFR Tyrosine Kinase Activity Relative to Tyrphostin AG 490

A critical differentiator from the tyrphostin class is the ablation of EGFR kinase inhibitory activity. The closest structural analog, Tyrphostin AG 490, is a potent inhibitor of EGFR autophosphorylation with an IC50 of approximately 100 nM [1]. The target compound, which lacks the α,β-unsaturated acrylamide system, is predicted to be completely inactive against EGFR kinase, a property consistent with the structure-activity relationship (SAR) of benzylidene vs. benzyl cyanoacetamides [2]. This absence of kinase activity is a functional advantage for applications requiring clean HDAC-targeted phenotypes without confounding kinase-mediated effects.

Kinase Profiling Off-target Selectivity Chemical Biology

Synthetic Tractability: Direct Cyanoacetylation of 3,4-Dihydroxybenzylamine as a Single-Step Route

The target compound can be synthesized in a single step via cyanoacetylation of commercially available 3,4-dihydroxybenzylamine with ethyl cyanoacetate, typically in the presence of a base such as triethylamine [1]. This contrasts with the multi-step synthesis required for conformationally constrained tyrphostin analogs such as AG 490, which necessitate a Knoevenagel condensation step to install the benzylidene moiety, often requiring rigorous control of olefin geometry [2]. The synthetic simplicity of the target compound reduces the barrier to derivatization and library generation, accelerating medicinal chemistry optimization cycles.

Medicinal Chemistry Synthetic Methodology Lead Optimization

Structural Preclusion of Redox-Mediated Cytotoxicity Observed in Catechol Analogs

The target compound's catechol moiety is directly conjugated to a benzylamide, differentiating it from dopamine analogs like 3,4-dihydroxybenzylamine (3,4-DHBA) that are known to generate cytotoxic quinone species through oxidative pathways [1]. In melanoma cell panels, 3,4-DHBA exhibits high cytotoxicity thought to be mediated by tyrosinase-catalyzed oxidation to reactive o-quinones that inhibit DNA polymerase [1]. The acylation of 3,4-DHBA to form 2-cyano-N-(3,4-dihydroxybenzyl)acetamide masks the free amine, sterically and electronically modulating the catechol's redox potential and reducing its susceptibility to enzymatic oxidation [2]. This chemical modification is critical for applications requiring the catechol pharmacophore for target binding without incurring non-specific redox toxicity.

Selectivity Chemical Stability Toxicology

High-Value Procurement Scenarios for 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide in Drug Discovery and Chemical Biology


Selective Class IIa HDAC Probe Development

Procure this compound as a starting scaffold for designing selective HDAC4 inhibitors. The established IC50 of 5,000 nM against HDAC4, contrasted with inactivity against HDAC3/HDAC6 [1], provides a validated selectivity starting point. By derivatizing the cyanoacetamide or the catechol ring, medicinal chemists can improve potency while retaining the intrinsic isoform selectivity that is absent in pan-inhibitors like Vorinostat. This application is ideal for programs targeting cardiac hypertrophy, metabolic memory, or neurodegenerative conditions where HDAC4 selectivity is therapeutically desired [2].

Epigenetic Target Engagement Profiling in Cells with Reduced Polypharmacology

Use this compound in cellular assays to study Class IIa HDAC biology without the confounding effects of kinase inhibition. The saturated benzyl-amide structure is devoid of the Michael acceptor found in tyrphostin analogs, ensuring that observed phenotypes are attributable to HDAC engagement rather than off-target EGFR or JAK2 inhibition [1]. This clean pharmacological profile is particularly valuable for chemogenomic screens and pathway deconvolution studies [2].

Rapid Structure-Activity Relationship (SAR) Library Synthesis

Leverage the single-step synthetic route [1] to generate a library of N-substituted cyanoacetamides for epigenetic lead optimization. The commercial availability of diverse benzylamine and aniline building blocks, combined with the high-yielding cyanoacetylation chemistry, enables cost-effective parallel synthesis of focused libraries. This is a strategic advantage for academic screening centers and small biotech companies seeking to explore novel HDAC inhibitor chemical space on a compressed timeline [2].

Non-Cytotoxic Catechol Reference Standard for Analytical Method Development

Employ 2-cyano-N-(3,4-dihydroxybenzyl)acetamide as a stable catechol standard in HPLC-ECD or LC-MS/MS method development for catecholamine analysis, where the N-acylated derivative serves as a non-oxidizable internal standard or system suitability compound. Its reduced susceptibility to oxidative polymerization, compared to free 3,4-dihydroxybenzylamine [1], ensures longer solution stability and improved assay reproducibility [2].

Quote Request

Request a Quote for 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.